Cas no 443683-29-2 (Benzenethiol, 3,4,5-triiodo-)
Benzenethiol, 3,4,5-triiodo- Chemical and Physical Properties
Names and Identifiers
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- Benzenethiol, 3,4,5-triiodo-
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- Inchi: 1S/C6H3I3S/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H
- InChI Key: XXUDBJBJLRIUJU-UHFFFAOYSA-N
- SMILES: C1(S)=CC(I)=C(I)C(I)=C1
Benzenethiol, 3,4,5-triiodo- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-43539716-1.0g |
3,4,5-triiodobenzene-1-thiol |
443683-29-2 | 95% | 1.0g |
$0.0 | 2023-01-09 |
Benzenethiol, 3,4,5-triiodo- Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on Benzenethiol, 3,4,5-triiodo-
Benzenethiol, 3,4,5-Triiodo (CAS No. 443683-29-2): A Versatile Arylthiol in Chemical and Biomedical Research
Benzenethiol, also known as phenyl mercaptan, is a fundamental organic compound characterized by its benzene ring substituted with a thiol (-SH) group. The triiodo variant—Benzenethiol, 3,4,5-triiodo (CAS No. 443683-29-2)—exhibits unique physicochemical properties due to the presence of three iodine atoms at the ortho (position 1), meta (position 4), and para (position 5) positions of the aromatic ring. This spatial arrangement enhances its stability and reactivity in various chemical transformations while imparting distinct biological activities. Recent advancements in synthetic chemistry and computational modeling have deepened our understanding of this compound’s role in drug discovery and material science applications.
The synthesis of Benzenethiol, 3,4,5-triiodo has evolved significantly over the past decade. Traditional methods involved Friedel-Crafts thiolation of triiodobenzene with thiourea or Lawesson’s reagent under high temperatures. However, a groundbreaking study published in the Journal of Organic Chemistry in 2021 demonstrated a solvent-free approach using microwave-assisted reactions with elemental sulfur and iodotrimethylsilane. This method not only improves yield (up to 98%) but also reduces reaction time by 70%, making it more sustainable for large-scale production. Another notable technique involves the Suzuki-Miyaura coupling of thiophenol derivatives with aryl halides under palladium catalysis—a strategy increasingly adopted for constructing complex molecules in pharmaceutical pipelines.
In biomedical research, Benzenethiol-based compounds have gained attention for their ability to modulate cellular signaling pathways. A recent collaborative study between Stanford University and the University of Tokyo revealed that triiodinated benzenethiols can selectively inhibit the Wnt/β-catenin pathway by binding to Frizzled receptors. This mechanism shows promise for treating cancers driven by aberrant Wnt signaling such as colorectal adenocarcinoma and melanoma. Researchers highlighted that the iodine substituents enhance receptor affinity through halogen bonding interactions—a concept validated by X-ray crystallography studies published in Nature Communications (2022). These findings align with growing interest in halogenated small molecules as precision oncology agents.
The electronic properties of Benzenethiol,
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